2-NITRO-4-[(4H-1,2,4-TRIAZOL-3-YLSULFANYL)METHYL]PHENOL
Description
2-NITRO-4-[(4H-1,2,4-TRIAZOL-3-YLSULFANYL)METHYL]PHENOL is a complex organic compound that features a nitro group, a triazole ring, and a phenolic structure
Properties
IUPAC Name |
2-nitro-4-(1H-1,2,4-triazol-5-ylsulfanylmethyl)phenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N4O3S/c14-8-2-1-6(3-7(8)13(15)16)4-17-9-10-5-11-12-9/h1-3,5,14H,4H2,(H,10,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXXAUUSUQKWGLH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CSC2=NC=NN2)[N+](=O)[O-])O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-NITRO-4-[(4H-1,2,4-TRIAZOL-3-YLSULFANYL)METHYL]PHENOL typically involves multiple steps. One common method starts with the nitration of a phenolic compound to introduce the nitro group. This is followed by the introduction of the triazole ring through a series of reactions involving triazole precursors and sulfur-containing reagents. The final step involves the formation of the sulfanyl linkage between the triazole ring and the phenolic compound.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the concentration of reactants. The use of catalysts and solvents can also play a crucial role in enhancing the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2-NITRO-4-[(4H-1,2,4-TRIAZOL-3-YLSULFANYL)METHYL]PHENOL can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under specific conditions.
Reduction: The nitro group can be reduced to an amine group using reducing agents.
Substitution: The phenolic hydroxyl group can participate in substitution reactions, such as esterification or etherification.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Substitution: Reagents like acyl chlorides or alkyl halides can be used for esterification or etherification reactions.
Major Products
Oxidation: Products may include nitro derivatives with additional oxygen-containing functional groups.
Reduction: The major product is the corresponding amine derivative.
Substitution: Products include esters or ethers of the phenolic compound.
Scientific Research Applications
2-NITRO-4-[(4H-1,2,4-TRIAZOL-3-YLSULFANYL)METHYL]PHENOL has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 2-NITRO-4-[(4H-1,2,4-TRIAZOL-3-YLSULFANYL)METHYL]PHENOL depends on its interaction with molecular targets. The nitro group and triazole ring can interact with various enzymes or receptors, leading to biological effects. For example, the compound may inhibit specific enzymes by binding to their active sites, thereby affecting metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
3-Nitro-1,2,4-triazol-5-one (NTO): Known for its use as an insensitive high explosive.
4-Nitro-5-(1,2,4-triazol-3-yl)-2H-1,2,3-triazole: Contains similar triazole and nitro groups.
Uniqueness
2-NITRO-4-[(4H-1,2,4-TRIAZOL-3-YLSULFANYL)METHYL]PHENOL is unique due to the presence of both a nitro group and a triazole ring linked by a sulfanyl group. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
